molecular formula C18H17ClFN3O B4411840 N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No. B4411840
M. Wt: 345.8 g/mol
InChI Key: FXANTNCPKBGMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with certain biological molecules, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its ability to bind to specific biological molecules, such as proteins and enzymes. This binding can alter the activity of these molecules, leading to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological molecules it interacts with. Some of the effects that have been observed include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide in lab experiments is its ability to selectively target specific biological molecules, allowing researchers to study the effects of these molecules in a controlled setting. However, one limitation of this compound is that its interactions with biological molecules can be complex and difficult to interpret, requiring careful experimental design and data analysis.

Future Directions

There are many potential future directions for research involving N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide. Some possible areas of study include further investigation of its interactions with specific biological molecules, exploration of its potential therapeutic applications in disease treatment, and development of new synthetic methods for producing this compound. Additionally, research into the potential limitations and challenges associated with using this compound in experimental settings could help to improve its utility as a research tool.

Scientific Research Applications

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. This compound has also been used as a tool for investigating the role of certain biological molecules in disease processes, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O/c1-2-18(24)21-10-17-22-15-8-3-4-9-16(15)23(17)11-12-13(19)6-5-7-14(12)20/h3-9H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXANTNCPKBGMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.